N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1428351-64-7
VCID: VC7093341
InChI: InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3
SMILES: CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

CAS No.: 1428351-64-7

Cat. No.: VC7093341

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 1428351-64-7

Specification

CAS No. 1428351-64-7
Molecular Formula C14H14N2O5S
Molecular Weight 322.34
IUPAC Name N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Standard InChI Key BJGKWAORRYRUBR-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₄H₁₄N₂O₅S, reflects a hybrid structure combining a benzo[d]oxazole moiety, a sulfonamide linker, and a furan-3-yl ethyl side chain. The benzo[d]oxazole core is characterized by a fused benzene and oxazole ring, with a methyl group at position 3 and a sulfonamide group at position 5. The furan-3-yl ethyl substituent introduces heterocyclic diversity, potentially enhancing binding affinity in biological systems.

Key Structural Data

PropertyValue
IUPAC NameN-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Molecular Weight322.34 g/mol
SMILESCN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O
InChIKeyBJGKWAORRYRUBR-UHFFFAOYSA-N

The SMILES string illustrates the spatial arrangement: the methyl group (CN1) attaches to the oxazole nitrogen, while the sulfonamide group (S(=O)(=O)NCCC3=COC=C3) links to the benzene ring. The furan ring (OC=C3) extends from the ethyl chain, creating a planar geometry conducive to π-π interactions.

Synthesis and Optimization

Reaction Pathways

Synthesis begins with 3-methylbenzo[d]oxazol-2(3H)-one, which undergoes sulfonation using chlorosulfonic acid under inert conditions. In a representative procedure :

  • Sulfonation: 3-Methylbenzo[d]oxazol-2(3H)-one (4.16 mmol) is added to chlorosulfonic acid (20.1 mmol) at 0°C, followed by heating to 60°C for 2 hours.

  • Quenching: The mixture is poured into ice, precipitating the sulfonyl chloride intermediate.

  • Amination: The intermediate reacts with 2-(furan-3-yl)ethylamine in a nucleophilic substitution, yielding the final sulfonamide .

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